L-Valinamide hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-3-methylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H2,7,8);1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCNYSGKNAWXFL-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546791 | |
| Record name | L-Valinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3014-80-0 | |
| Record name | L-Valinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization Methodologies of L Valinamide Hydrochloride
Established Synthetic Routes for L-Valinamide Hydrochloride
The preparation of this compound can be achieved through several established synthetic pathways, primarily rooted in classical and modified peptide synthesis techniques.
Classical Peptide Synthesis Techniques
Traditional peptide synthesis provides a foundational approach for the formation of L-Valinamide. These methods typically involve the activation of the carboxyl group of a protected L-valine derivative, followed by amidation. While effective, these classical protocols can sometimes be limited by the need for extensive protecting group strategies and the potential for side reactions. pageplace.de The final step involves the treatment with hydrochloric acid to yield the hydrochloride salt. vulcanchem.com
Solution-phase peptide synthesis is a commonly employed classical technique for preparing L-Valinamide. sigmaaldrich.com This involves the coupling of an N-protected L-valine with an ammonia (B1221849) source in a suitable solvent. Subsequent deprotection of the amino group and introduction of hydrochloric acid affords the desired this compound.
Azalactone Peptide Synthesis for Valinamide (B3267577) Derivatives
A more specialized and efficient method for synthesizing valinamide derivatives involves the use of azalactone intermediates. vulcanchem.comresearchgate.net This approach, also considered a classical peptide synthesis method, offers advantages in terms of reaction efficiency and yield. The synthesis commences with the reaction of L-valine with acetic anhydride, which facilitates the formation of an azalactone ring. vulcanchem.com This intermediate is then subjected to nucleophilic attack by ammonia, leading to the formation of L-valinamide. vulcanchem.com
Optimized conditions for this reaction, such as conducting the synthesis at 50°C in anhydrous tetrahydrofuran (B95107) (THF), have been reported to achieve yields exceeding 75%. vulcanchem.com The final step to obtain the hydrochloride salt is the treatment of the resulting L-valinamide with hydrogen chloride gas, typically in a solvent like diethyl ether. vulcanchem.com This method has proven to be a reliable and high-yielding route for the preparation of various dipeptide derivatives of valine. researchgate.net
Advanced Derivatization Strategies Utilizing this compound
The inherent chirality and functional groups of this compound make it a valuable tool in advanced derivatization strategies, particularly in the fields of analytical chemistry and complex molecule synthesis.
Chiral Derivatization for Enantiomeric Purity Analysis
Determining the enantiomeric purity of amino acids and other chiral compounds is crucial in pharmaceutical development and quality control. nih.govijrps.comcat-online.com this compound can be utilized as a precursor to chiral derivatizing agents, which react with a mixture of enantiomers to form diastereomers. These diastereomers, possessing different physical properties, can then be separated and quantified using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC). ijrps.comnih.gov
A prominent example of a chiral derivatizing agent derived from L-valinamide is Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide, commonly known as L-FDVA or Marfey's reagent analog. sigmaaldrich.comscientificlabs.co.ukfishersci.comscbt.com L-FDVA is a chiral Sanger's reagent used to determine the enantiomeric purity of amino acids and amines via HPLC. sigmaaldrich.comscientificlabs.co.uk
The derivatization process involves the reaction of the chiral analyte with L-FDVA. This reaction forms diastereomeric derivatives that can be readily separated on a reverse-phase HPLC column. The differential retention times of the diastereomers allow for their quantification, thereby enabling the determination of the enantiomeric excess of the original sample. americanlaboratory.com L-FDVA has been successfully employed in various applications, including the analysis of amino acids in microcystins. sigmaaldrich.comscientificlabs.co.uk
Table 1: Properties of Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA)
| Property | Value | Source |
| CAS Number | 132679-61-9 | sigmaaldrich.comfishersci.comscbt.com |
| Molecular Formula | C₁₁H₁₃FN₄O₅ | sigmaaldrich.comscbt.com |
| Molecular Weight | 300.24 g/mol | fishersci.comscbt.com |
| Appearance | Solid | sigmaaldrich.com |
| Purity | ≥98.0% | sigmaaldrich.comfishersci.com |
| Application | Chiral derivatizing agent for HPLC | sigmaaldrich.comscientificlabs.co.uk |
Synthesis of Complex Peptide and Protein Formulations
Furthermore, this compound is utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides. researchgate.netluxembourg-bio.comnih.gov In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid support. The use of L-valinamide derivatives can be strategic in the synthesis of "difficult sequences," which are peptide chains prone to aggregation and incomplete reactions. researchgate.netluxembourg-bio.com
Incorporation into Macrocyclic Peptides and Natural Products
L-Valinamide serves as a crucial component in the synthesis of complex peptides and the analysis of natural products due to its specific stereochemistry and reactive potential. Its incorporation is a key strategy in medicinal chemistry and natural product characterization.
A prominent application of a derivative of L-valinamide is in the structural elucidation of natural products. Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (FDVA), is a widely used chemical tool for determining the absolute configuration of amino acids. biorxiv.org In this method, a hydrolysate of a peptide or natural product is reacted with Marfey's reagent. The resulting diastereomeric derivatives are then separated and analyzed, typically by UHPLC-MS, and compared to standards to confirm the stereochemistry of the constituent amino acids. biorxiv.org This technique was instrumental in confirming the stereochemistry of parasitic cysteine protease inhibitors, verifying the presence of specific amino acid configurations within the natural product. biorxiv.org
Furthermore, the L-valinamide structural motif is found in potent synthetic analogs of natural products. Taltobulin (HTI-286), an analog of the marine natural product hemiasterlin, incorporates a dimethyl-L-valinamide unit. researchgate.net This compound has demonstrated significant in vitro cytotoxicity and antimitotic activity, highlighting the importance of the valinamide component for its potent biological function. researchgate.net
Optimization of Reaction Conditions for this compound Synthesis
The optimization of reaction conditions is a fundamental aspect of chemical synthesis, aiming to maximize product yield and purity while minimizing costs, waste, and reaction time. nii.ac.jpnumberanalytics.com For the synthesis of this compound, which typically involves the amidation of L-valine, a systematic investigation of reaction parameters is essential. Methodologies such as Design of Experiments (DoE) provide a structured approach to simultaneously evaluate multiple factors like temperature, solvent, and catalyst concentration to identify the ideal conditions. nih.gov
Solvent Systems and Catalysis
The choice of solvent and catalyst is critical in amide bond formation, the core reaction for synthesizing L-valinamide from L-valine. The solvent must facilitate the dissolution of reactants while being compatible with the reaction conditions. Catalysts are employed to accelerate the reaction rate and improve efficiency. numberanalytics.comdissertationtopic.net
Commonly used solvents for peptide and amide synthesis include polar aprotic solvents like Dichloromethane (DCM) and Dimethylformamide (DMF), often in combination. scholaris.ca The selection of a catalyst system is equally important. For converting a carboxylic acid (like L-valine) to an amide, coupling reagents are typically used. These reagents activate the carboxyl group to facilitate nucleophilic attack by an amine. A standard system involves a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), often used with an additive like Hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. scholaris.ca
In the pursuit of greener and more sustainable chemistry, alternative solvent systems are being explored. Deep Eutectic Solvents (DESs) have emerged as promising media for biocatalysis. researchgate.netmdpi.com These systems, often composed of a hydrogen bond donor and acceptor, are biodegradable, have low volatility, and can enhance enzyme stability and activity, making them suitable for the synthesis of chiral building blocks like amino acid amides. mdpi.com
Below is an interactive table summarizing various catalyst and solvent systems applicable to amide synthesis.
| Catalyst System | Solvent(s) | Typical Application | Reference |
| EDAC / HOBt | CH₂Cl₂ / DMF | Standard peptide coupling, Amide synthesis | scholaris.ca |
| Acetic Anhydride / Sodium Acetate | Aqueous Acetone | Azalactone method for dipeptide synthesis | |
| None (Biocatalysis) | Deep Eutectic Solvents (DES) | Green synthesis of chiral building blocks | researchgate.netmdpi.com |
| Palladium Complexes | Aqueous Media | Suzuki-Miyaura cross-coupling (Biaryl synthesis) | researchgate.net |
| Copper (Ligand-free) | N/A | C-N Coupling Reactions | dissertationtopic.net |
Temperature and Reaction Time Parameters
Temperature and reaction time are critically linked parameters that profoundly influence the outcome of a chemical synthesis. nih.gov An optimal balance must be struck to ensure the reaction proceeds to completion efficiently without causing degradation of the product or promoting the formation of impurities. researchgate.netbiotage.com
Generally, increasing the reaction temperature accelerates the reaction rate. However, excessively high temperatures can lead to undesirable side reactions or decomposition of thermally sensitive molecules like amino acid derivatives. biotage.com Conversely, a temperature that is too low may result in an impractically long reaction time. The reaction time must be sufficient for the reactants to be consumed, but extended reaction times can also increase the prevalence of by-products. biotage.com
Microwave-assisted synthesis is a modern technique that can significantly optimize these parameters. By using microwave irradiation, a reaction mixture can be heated rapidly and uniformly to a precise temperature, often reducing reaction times from many hours to mere minutes. nii.ac.jpbiotage.com This rapid heating allows for quick screening of optimal conditions and can improve yields and purity. For example, studies on amide synthesis have shown that shorter reaction times (e.g., 2-5 minutes) under microwave heating can produce higher purity products compared to longer times (e.g., 15 minutes), which may lead to darker reaction mixtures indicative of increased by-product formation. biotage.com
The following interactive table illustrates the general impact of temperature and time on reaction outcomes, based on principles observed in amide synthesis.
| Temperature | Reaction Time | Expected Outcome | Rationale / Reference |
| Low (e.g., Room Temp) | Long (e.g., >12h) | Low to moderate yield; potentially high purity. | Reaction is slow; minimizes thermal degradation. |
| Moderate (e.g., 65 °C) | Moderate (e.g., 2-4h) | Potentially optimal yield and purity. | A balance between reaction rate and stability. researchgate.net |
| High (e.g., 100 °C) | Short (e.g., <15 min) | High yield, risk of impurities with longer time. | Reaction is very fast; prolonged heating can cause degradation. biotage.com |
| High (Microwave) | Very Short (e.g., 2-6 min) | High yield and high purity. | Rapid, uniform heating minimizes by-product formation. nii.ac.jpbiotage.com |
Mechanistic Investigations of L Valinamide Hydrochloride in Biological Systems
Enzyme Interaction and Catalytic Pathways
L-Valinamide hydrochloride, as a derivative of the essential amino acid L-valine, participates in various enzymatic reactions, influencing key biological processes. Its chemical structure, featuring a primary amine and an amide group, allows it to serve as a substrate or modulator for several classes of enzymes.
Role in Enzyme-Mediated Peptide Synthesis
This compound is utilized in the field of peptide synthesis, a fundamental process for creating proteins and peptide-based molecules. sigmaaldrich.comnih.gov In enzyme-mediated peptide synthesis, enzymes are used as catalysts to form peptide bonds between amino acids or their derivatives. spbu.ru This biocatalytic approach offers advantages in terms of specificity and milder reaction conditions compared to traditional chemical synthesis.
L-Valinamide can act as a nucleophile in enzyme-catalyzed reactions. researchgate.net For instance, in reactions catalyzed by proteases like trypsin, an acyl-enzyme intermediate is formed. L-Valinamide can then attack this intermediate, leading to the formation of a new peptide bond. researchgate.net The efficiency of this process can be influenced by factors such as temperature, with an optimal temperature observed for the use of valinamide (B3267577) as a nucleophile in certain peptide synthesis reactions. researchgate.net
The application of L-valinamide extends to solid-phase peptide synthesis (SPPS), a widely used technique for creating peptides. nih.gov In SPPS, amino acids are sequentially added to a growing peptide chain that is attached to a solid support.
Hydrolytic Activation by Specific Hydrolases (e.g., Biphenyl (B1667301) Hydrolase-like Protein)
Hydrolases are a broad class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. wikipedia.org L-Valinamide can be a substrate for certain hydrolases, particularly those with specificity for amino acid amides. The hydrolysis of the amide bond in L-valinamide by these enzymes results in the formation of L-valine and ammonia (B1221849).
One notable class of enzymes that can act on L-valinamide are L-amino acid amidases. For example, an L-proline amide hydrolase from Pseudomonas syringae has been shown to hydrolyze various L-amino acid amides, including L-valinamide. mdpi.com This demonstrates the potential for specific hydrolases to recognize and process L-valinamide.
Furthermore, the concept of hydrolytic activation is crucial in the context of prodrugs. While not directly about biphenyl hydrolase-like protein, studies on enzymes like human valacyclovirase (VACVase) demonstrate the principle. VACVase is an α-amino acid ester hydrolase that activates antiviral prodrugs like valacyclovir (B1662844) by hydrolyzing the L-valyl ester, releasing the active drug. nih.gov This highlights how specific hydrolases can recognize the valine moiety and catalyze its cleavage, a principle that could extend to the hydrolysis of the amide bond in L-valinamide by other specific amidases.
Influence on Amino Acid Metabolism and Protein Synthesis Pathways
As a derivative of L-valine, this compound can influence amino acid metabolism and protein synthesis. Amino acids are the fundamental building blocks for proteins, and their availability is a critical determinant of the rate of protein synthesis. mdpi.com
The catabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine begins in muscle tissue and provides energy in the form of ATP. drugbank.com The initial steps in the breakdown of all three BCAAs are catalyzed by the same enzymes. drugbank.com The principal product of valine catabolism is propionyl-CoA, which is a precursor for succinyl-CoA, a key intermediate in the citric acid cycle. drugbank.comaimspress.com
The availability of essential amino acids, including valine, is a key regulator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. frontiersin.org The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. mdpi.com Leucine, in particular, is a potent activator of mTOR. The presence of adequate levels of essential amino acids stimulates the mTOR pathway, leading to increased protein synthesis. mdpi.com
Cellular Transport and Uptake Mechanisms
The entry of this compound into cells is governed by specific transport systems embedded within the cell membrane. These transport mechanisms are essential for the uptake of amino acids and their derivatives, which are necessary for various cellular functions.
Interactions with Amino Acid Transceptors
Amino acid transceptors are a specialized class of membrane proteins that not only transport amino acids across the cell membrane but also sense their presence and initiate intracellular signaling pathways. nih.gov These transceptors play a crucial role in nutrient sensing and the regulation of cellular processes like growth and metabolism. nih.gov
In yeast, for example, the general amino acid permease Gap1, the ammonium (B1175870) transceptor Mep2, the phosphate (B84403) transceptor Pho84, and the sulfate (B86663) transceptor Sul1 have been shown to physically interact with the Sch9 protein kinase, a key player in nutrient-controlled cellular processes. nih.gov This interaction highlights the dual role of these proteins as both transporters and sensors.
Given its structural similarity to L-valine, it is plausible that this compound interacts with amino acid transceptors. These transporters often exhibit stereospecificity, favoring the L-isomers of amino acids. doctorlib.org The interaction with these transceptors could facilitate the entry of L-Valinamide into the cell, where it can then participate in metabolic pathways or be hydrolyzed to L-valine.
Facilitated Transport Across Biological Membranes (e.g., Oligopeptide Transporter PEPT1)
Facilitated transport is a form of passive transport where molecules move across the cell membrane down their concentration gradient with the assistance of membrane proteins, such as channel or carrier proteins. labxchange.orglibretexts.org This mechanism is crucial for the transport of molecules that are too large or too polar to diffuse directly through the lipid bilayer. labxchange.org
Amino acids and small peptides are often transported into cells via facilitated diffusion through specific carrier proteins. nih.gov The Solute Carrier (SLC) family of transporters includes numerous amino acid transporters that facilitate this process. nih.gov For instance, the L-type amino acid transporters (LATs), part of the SLC7 family, are involved in the transport of large neutral amino acids. frontiersin.org
Molecular Interactions and Binding Affinities
The biological activity of this compound is fundamentally linked to its ability to interact with and bind to specific protein targets. The nature and strength of these interactions dictate its potential pharmacological effects. This section explores the molecular interactions and binding affinities of L-valinamide and its derivatives through experimental binding studies and computational modeling.
Ligand-Protein Binding Studies
Ligand-protein binding studies are crucial for quantifying the affinity of a compound for its biological target. In the context of L-Valinamide, such studies have been instrumental in characterizing its derivatives as synthetic cannabinoid receptor agonists. The binding affinities of several compounds derived from L-valinamide have been determined for the cannabinoid receptors CB1 and CB2. nih.gov
Research into a series of synthetic cannabinoid receptor agonists derived from L-valinamide, L-tert-leucinamide, and L-phenylalaninamide revealed that the valinamide-derived structures exhibit significant binding to both CB1 and CB2 receptors. nih.gov For instance, compounds where L-valinamide is coupled with different core structures (indole, indazole, and azaindole) have shown a range of binding affinities, typically in the nanomolar to sub-nanomolar range for the CB1 receptor. nih.gov
The binding affinity, often expressed as the inhibition constant (Kᵢ), indicates the concentration of the ligand required to inhibit 50% of the target receptor's activity. A lower Kᵢ value signifies a higher binding affinity. The data from these studies show that modifications to the core scaffold attached to the L-valinamide head group significantly influence the binding affinity. For example, indazole-based derivatives generally display higher binding affinities for the CB1 receptor compared to their indole (B1671886) or azaindole counterparts. nih.gov
The following table summarizes the binding affinities of selected L-valinamide-derived compounds for the CB1 and CB2 receptors.
Binding Affinities (Kᵢ, nM) of L-Valinamide Derived Synthetic Cannabinoids
| Compound | Core Structure | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) |
|---|---|---|---|
| AB-BUTICA (9) | Indole | 15.0 | 32.0 |
| AB-BUTINACA (12) | Indazole | 1.18 | 3.50 |
| n-Butyl-7-azaindole analog (15) | n-Butyl-7-azaindole | 538 | 2190 |
| n-Pentyl-7-azaindole analog (18) | n-Pentyl-7-azaindole | 67.0 | 142 |
Data sourced from structure-activity relationship studies on synthetic cannabinoid receptor agonists. nih.gov The numbers in parentheses correspond to the compound numbers in the source publication.
Computational Molecular Docking and Simulation
Computational methods, such as molecular docking and simulation, provide valuable insights into the specific interactions between a ligand and its protein target at an atomic level. These techniques are often used to predict binding modes, rationalize structure-activity relationships, and guide the design of new compounds.
Molecular docking studies have been performed on L-valinamide and its derivatives to understand their binding to various receptors. For the synthetic cannabinoid receptor agonists derived from L-valinamide, docking studies into the human CB1 receptor have been conducted. These studies help to visualize the binding poses of the ligands within the receptor's binding pocket and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.gov The computational results often correlate well with the experimental binding data, showing that higher-affinity compounds form more stable and extensive interactions with the receptor. nih.gov
In a separate line of investigation, an in silico study using molecular docking explored the potential of compounds from an ethanol (B145695) extract of Marsilea crenata to interact with the estrogen receptor α (ERα). semanticscholar.org L-valinamide was identified as one of the compounds in the extract and was docked into the ERα receptor (PDB ID: 1A52). semanticscholar.org This type of computational screening can suggest potential biological targets for a compound, which can then be validated experimentally. The study aimed to identify phytoestrogen-like compounds that could bind to the estrogen receptor. semanticscholar.org
The table below summarizes the targets and findings of computational studies involving L-valinamide.
Summary of Molecular Docking Studies Involving L-Valinamide
| Compound(s) | Protein Target | Key Findings |
|---|---|---|
| L-valinamide-derived synthetic cannabinoids | Cannabinoid Receptor 1 (CB1) | Predicted binding modes that correlate with experimental affinity data, highlighting key ligand-receptor interactions. nih.gov |
| L-valinamide | Estrogen Receptor α (ERα) | Identified as a potential binder to the ERα in an in silico screening study. semanticscholar.org |
Structural studies on the hydrochloride salts of C-amidated amino acids, including valine, have shown that the presence of the amide group and the hydrochloride salt influences the pattern of hydrogen bonding and molecular packing in the crystal lattice. researchgate.net Specifically, the formation of the salt with HCl was found to strengthen Cα-H···O hydrogen bonds and carbonyl-carbonyl interactions compared to the free amino acids. researchgate.net While these are not ligand-protein interactions, the understanding of the inherent intermolecular forces of this compound is fundamental for interpreting its behavior in more complex biological systems.
Advanced Research Applications of L Valinamide Hydrochloride
Pharmaceutical Development and Drug Discovery
In the realm of pharmaceutical sciences, L-Valinamide hydrochloride is a versatile building block, contributing to the creation of novel therapeutic agents through several distinct strategies. chemimpex.com Its incorporation into drug candidates can enhance solubility, stability, and efficacy. chemimpex.com
This compound functions as a fundamental chiral building block in the synthesis of more complex active pharmaceutical ingredients (APIs). chemimpex.com Its structure is particularly valued in the development of amino acid derivatives designed to improve the therapeutic efficacy of a drug. chemimpex.com The presence of the valine side chain and the amide group allows for its integration into larger molecules, influencing their pharmacological properties. google.com For instance, derivatives of L-valine are utilized as key intermediates in the production of various therapeutic agents. google.com
The use of amino acids to create prodrugs is a well-established strategy to improve the pharmacokinetic properties of a parent drug. Prodrugs are inactive or less active precursors that are converted into the active drug within the body. While direct synthesis from this compound isn't always specified, the valine amide moiety is a key component in certain prodrug designs.
One approach involves creating amino acid-amidoxime esters as "double prodrugs" to enhance oral bioavailability and water solubility of drugs containing amidine groups. probes-drugs.org In a study, N-valoxybenzamidine, a model compound, demonstrated this principle. probes-drugs.org The activation of these prodrugs relies on enzymatic cleavage by esterases and subsequent reduction, a mechanism independent of P450 enzymes, which can help minimize drug-drug interactions. probes-drugs.org
Another example is the synthesis of an N-(valyl)doxorubicin prodrug, which links a valine residue to the anticancer drug doxorubicin (B1662922) via an amide bond. This strategy aims to leverage amino acid transporters for enhanced cellular uptake into cancer cells. The activation mechanism involves the enzymatic cleavage of the amide bond to release the active doxorubicin within the target cell.
This compound is itself an amino acid derivative and serves as a precursor for creating a broader range of therapeutic derivatives. chemimpex.comnih.gov Research has focused on synthesizing novel N-substituted valine derivatives to explore their biological activities. nih.gov For example, a series of N-acyl-L-valine derivatives have been synthesized and evaluated for unique biological binding properties, demonstrating how modifications to the core valine amide structure can lead to new therapeutic candidates. nih.gov The synthesis often involves coupling the amino group of a valine ester with various carboxylic acids, followed by further chemical transformations. nih.gov
A significant application of valinamide (B3267577) structures is in the development of potent anticancer agents that target microtubules. portico.org Microtubules are essential for cell division, and their disruption can lead to mitotic arrest and apoptosis in cancer cells. portico.org
Several potent antimicrotubule agents are synthetic analogs of natural products that incorporate a valinamide moiety. Taltobulin (HTI-286) is a synthetic analogue of the marine sponge-derived peptide hemiasterlin. portico.org It is a potent inhibitor of tubulin polymerization and contains an N1,3-dimethyl-L-valinamide segment. Taltobulin has shown efficacy in tumor models that are resistant to other antimicrotubule agents like paclitaxel (B517696) and vincristine. portico.org
Similarly, derivatives of dolastatin 10, another marine natural product, have been synthesized to create powerful antitumor agents. scispace.com Monomethyl auristatin E (MMAE) is a synthetic and highly potent dolastatin 10 analog which contains an N-methyl-L-valinamide unit. MMAE is famously used as the cytotoxic payload in several antibody-drug conjugates (ADCs). Another dolastatin 10 derivative, TZT-1027 (Sonidotin), also incorporates a dimethyl-L-valinamide structure and functions as an antimicrotubule agent that attacks tumor vasculature. scispace.com
The research findings for these anticancer analogs are summarized in the table below.
| Compound/Analog Class | Target | Derived From | Key Structural Moiety | Research Finding |
| Taltobulin (HTI-286) | Microtubules | Hemiasterlin | N1,3-dimethyl-L-valinamide | Potent inhibitor of tubulin polymerization; circumvents P-glycoprotein-mediated resistance. portico.org |
| Monomethyl auristatin E (MMAE) | Microtubules | Dolastatin 10 | N-methyl-L-valinamide | Synthetic, cytotoxic analog used as a payload in antibody-drug conjugates (ADCs). |
| TZT-1027 (Sonidotin) | Microtubules, Tumor Vasculature | Dolastatin 10 | N-methyl-L-valinamide | Induces tumor-selective hemorrhage and apoptosis; potent antitumor activity in vivo. scispace.com |
| Heteroaromatic DMU-212 Analogs | Microtubules | Resveratrol | trans-3,4,5-trimethoxystyryl | Analogs bind to the colchicine (B1669291) binding site on tubulin, showing potent growth inhibition in cancer cell lines. nih.gov |
Synthesis of Therapeutic Amino Acid Derivatives
Chemical Biology and Proteomics Research
In chemical biology and proteomics, this compound serves as a tool for constructing specific peptides and probes to study biological processes. acs.org
This compound is frequently used in peptide synthesis. It is particularly suitable for solution-phase peptide synthesis, where amino acids or small peptide fragments are coupled sequentially in a solvent. The hydrochloride salt form ensures stability and solubility during handling and reaction setup. chemimpex.com
Its primary application is to serve as the C-terminal residue of a synthetic peptide, with the amide group (–CONH₂) replacing the typical carboxylic acid. This modification, known as C-terminal amidation, is common in many naturally occurring bioactive peptides. Amidation can increase the peptide's stability against degradation by carboxypeptidases and sometimes enhances its biological activity by mimicking the post-translational modification found in native peptides.
Researchers have utilized this compound to synthesize dipeptides and other peptide derivatives to study their structure and activity. researchgate.net For instance, it has been used in the synthesis of dipeptide derivatives via the azalactone method, a classical approach in peptide chemistry.
| Application Area | Utility of this compound | Significance |
| Solution-Phase Peptide Synthesis | Serves as a building block for peptide chains. | Enables the controlled, stepwise construction of custom peptides for research. |
| C-Terminal Amidation | Provides a C-terminal amide group instead of a carboxylic acid. | Increases peptide stability against enzymatic degradation and can enhance biological activity. |
| Synthesis of Bioactive Peptides | Used to create analogs of natural peptides or novel peptide sequences. | Allows for the investigation of structure-activity relationships and the development of new peptide-based therapeutics. researchgate.net |
| Chiral Probes | Used in derivatizing agents like Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (FDVA). nih.gov | Enables the separation and analysis of racemic mixtures to determine absolute stereochemistry. nih.gov |
Investigation of Unnatural Amino Acid Derivatives
This compound serves as a valuable starting material and chiral building block in the synthesis and investigation of unnatural amino acid (UAA) derivatives. qyaobio.comchemscene.com UAAs are non-proteinogenic amino acids that are crucial in drug discovery and protein engineering, offering unique structural and functional properties. qyaobio.com The synthesis of UAAs often involves modifying natural amino acids, and L-valinamide provides a readily available, enantiopure scaffold for these transformations.
One key application is in the creation of peptidomimetics, compounds that mimic the structure and function of peptides but with improved stability and bioavailability. Research has shown that valinamide carbamate (B1207046) derivatives can be designed and synthesized to exhibit significant biological activities, such as antifungal properties. nih.gov For instance, by analyzing the structure of known fungicides, researchers designed and synthesized novel valinamide carbamates with enhanced efficacy. nih.gov
Furthermore, L-valinamide derivatives are utilized in the development of novel chiral frameworks. A recent study detailed the discovery of "staircase chirality" through the design of UAA derivatives, where a precursor derived from L-leucinate hydrochloride, a related amino acid amide, was a key component in constructing a unique chiral architecture. nih.gov This highlights the role of such derivatives in exploring new forms of molecular chirality. The development of synthetic methods for α-alkylated unnatural amino acid derivatives has also been achieved through visible-light-mediated reactions involving glyoxylimines, showcasing the versatility of amino acid derivatives in complex organic synthesis. sioc-journal.cn
The table below summarizes some examples of unnatural amino acid derivatives synthesized using L-valinamide or related structures and their applications.
| Derivative Class | Synthetic Approach | Application | Reference |
| Valinamide Carbamates | Active fragment-based pharmacophore modeling and synthesis | Antifungal agents against pathogens like Phytophthora capsici | nih.gov |
| Staircase Chiral Frameworks | Multi-step synthesis involving coupling reactions with chiral auxiliaries | Exploration of new forms of molecular chirality | nih.gov |
| α-Alkylated Amino Acids | Visible-light-catalyzed decarboxylative radical alkylation of glyoxylimines | Synthesis of diverse unnatural amino acid structures | sioc-journal.cn |
| Peptidomimetics | Direct amidation of α-amino acids | Development of compounds with improved therapeutic properties | researchgate.net |
Enantiomeric Analysis in Biological Samples
This compound and its derivatives are pivotal in the field of enantiomeric analysis, particularly for the separation and quantification of chiral molecules in complex biological matrices. nih.govnih.gov The primary application is in chiral derivatization, where L-valinamide is used to create diastereomeric pairs from enantiomeric mixtures, which can then be separated using standard chromatographic techniques like high-performance liquid chromatography (HPLC) or ion mobility mass spectrometry. nih.govnih.gov
A well-known derivatizing agent is Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (FDVA), which is analogous to Marfey's reagent. nih.govijrps.com FDVA reacts with the amino groups of amino acids and other chiral amines to form stable diastereomers. nih.gov These diastereomers exhibit different physicochemical properties, allowing for their separation and quantification. This method has been successfully applied to determine the chiral purity of synthetic amino acids and for the analysis of amino acids in biological samples like mouse brain extracts. nih.govnih.gov
The use of FDVA in conjunction with trapped ion mobility spectrometry-mass spectrometry (TIMS-MS) has been shown to be effective for the chiral analysis of all 19 proteinogenic amino acids. nih.gov This approach offers high sensitivity and speed, which is crucial for analyzing low-concentration D-amino acids in biological systems. biorxiv.org The ability to differentiate and quantify enantiomers is vital for understanding their distinct biological roles and for identifying potential biomarkers for diseases. polyu.edu.hkmdpi.com For example, the enantiomeric ratio of amino acids in the brain has been linked to neurological conditions and developmental stages. biorxiv.org
The table below presents data on the application of L-valinamide derivatives in enantiomeric analysis.
| Analyte | Derivatizing Agent | Analytical Technique | Sample Matrix | Reference |
| Synthetic β-heterocyclic and β-naphthyl alanines | (1-fluoro-2,4-dinitrophenyl)-5-L-valinamide (FDNP-Val-NH2) | Reversed-phase HPLC | N/A (Synthetic compounds) | nih.gov |
| Proteinogenic amino acids | Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (FDVA) | Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS) | Mouse brain extracts | nih.govbiorxiv.org |
| Amphetamine | N-(2,4-dinitro-5-fluorophenyl)-L-valinamide (DNPV) | LC-MS/MS | Hair, Blood | uni-hamburg.de |
| Various amino acids | 1-fluoro-2,4-dinitrophenyl-5-L-valinamide (FDNP-L-Val-NH2) | Thin-Layer Chromatography (TLC) | N/A (Standard solutions) | researchgate.net |
Structural Biology and Conformational Analysis
X-ray Diffraction Studies of Valinamide Derivatives
For example, the crystal structure of a valinamide ester amide of squaric acid has been characterized, revealing that individual molecules are linked into zig-zag helical chains through N–H···O hydrogen bonds. researchgate.net This detailed structural information is crucial for understanding the relationship between the molecular structure and the material's properties. researchgate.net
In another study, single-crystal X-ray analysis was performed on a racemic crystal of a europium complex with a ligand based on 2,2'-bipyridine (B1663995) and a valinamide moiety. researchgate.netnih.gov The analysis confirmed that the ligand coordinates to the europium ion in a tetradentate fashion, with the π-electronic system of the ligand being co-planar with the valinamide moiety. nih.gov This co-planarity is essential for the efficient sensitization of europium luminescence. nih.gov
The crystal structure of L-valine hydrochloride monohydrate has also been redetermined with high precision, providing a benchmark for understanding the structural features of related compounds. rsc.orgresearchgate.net Powder X-ray diffraction (XRD) is also commonly used to confirm the crystalline nature and phase purity of synthesized valinamide derivatives and related materials. researchgate.netresearchgate.net
The table below lists some L-valinamide derivatives that have been studied by X-ray diffraction.
| Compound | Diffraction Method | Key Structural Findings | Reference |
| Valinamide ester amide of squaric acid | Single-crystal X-ray diffraction | Molecules form zig-zag helical chains via N–H···O hydrogen bonds. | researchgate.net |
| Europium complex with a bipyridine-valinamide ligand | Single-crystal X-ray diffraction | Tetradentate coordination to Eu(III) ion; co-planar π-system and valinamide moiety. | researchgate.netnih.gov |
| L-valine hydrochloride monohydrate | Single-crystal X-ray diffraction | Redetermination of the crystal structure with high precision. | rsc.orgresearchgate.net |
| L-valine nickel chloride | Powder X-ray diffraction | Confirmation of the crystalline nature of the grown crystals. | researchgate.net |
Spectroscopic Analysis (e.g., IR, NMR) for Structural Elucidation
Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the structural elucidation of this compound and its derivatives. vulcanchem.com These methods provide detailed information about the functional groups present in a molecule and the connectivity of its atoms.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. vulcanchem.com Key vibrations include N-H stretching of the amide and amine groups in the range of 3300–3100 cm⁻¹ and a strong C=O stretching absorption for the amide carbonyl group around 1680 cm⁻¹. vulcanchem.com In a study of a valinamide ester amide of squaric acid, polarized linear-dichroic IR spectroscopy (IR-LD) was used to perform an experimental and theoretical vibrational analysis, correlating the spectroscopic data with the crystal structure. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of this compound. The ¹H NMR spectrum in D₂O typically shows a triplet for the methyl groups around δ 1.05 ppm, a multiplet for the methine proton at approximately δ 2.15 ppm, and a broad singlet for the amide proton around δ 3.40 ppm. vulcanchem.com Studies on L-valine in the presence of cucurbit researchgate.neturil in DCl/HCl solution have shown significant shifts and broadening of the valine proton signals, indicating complex formation. researchgate.net Such NMR studies are crucial for understanding intermolecular interactions in solution.
The table below summarizes key spectroscopic data for this compound.
| Spectroscopic Technique | Key Signals/Bands | Interpretation | Reference |
| Infrared (IR) Spectroscopy | 3300–3100 cm⁻¹ | N-H stretching (amide and amine) | vulcanchem.com |
| 1680 cm⁻¹ | C=O stretching (amide) | vulcanchem.com | |
| ¹H NMR Spectroscopy (in D₂O) | δ 1.05 ppm (triplet) | Isopropyl methyl groups (-CH(CH₃)₂) | vulcanchem.com |
| δ 2.15 ppm (multiplet) | Methine proton (-CH(CH₃)₂) | vulcanchem.com | |
| δ 3.40 ppm (broad singlet) | Amide proton (-CONH₂) | vulcanchem.com |
Chiroptical Spectroscopic Studies of Lanthanide Complexes with Valinamide Derivatives
Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL), is particularly powerful for studying the structure and properties of chiral molecules in solution. researchgate.netrsc.org L-valinamide derivatives have been incorporated into ligands for lanthanide ions (like Europium, Eu³⁺) to create chiral luminescent complexes. researchgate.netnih.gov
A study on a europium complex with a valinamide-containing ligand reported a high luminescence quantum yield of 44% in acetonitrile (B52724) and a significant CPL dissymmetry factor (g_lum) of |0.13|. nih.gov This indicates that the chiral ligand effectively transfers its chirality to the emissive lanthanide center. nih.gov The study of such complexes is a growing field, with applications in areas like 3D displays and chiral sensing. researchgate.netacs.org The use of chiroptical spectroscopy has also been instrumental in monitoring the self-assembly of chiral lanthanide complexes in solution and quantifying the binding events. rsc.org
The table below highlights the chiroptical properties of a representative lanthanide complex with a valinamide derivative.
| Complex | Spectroscopic Technique | Key Finding | Significance | Reference |
| Europium complex with a bipyridine-valinamide ligand | Circularly Polarized Luminescence (CPL), Circular Dichroism (CD) | High luminescence quantum yield (44%) and CPL dissymmetry factor (g_lum = | 0.13 | ) |
| Gadolinium complex with a bipyridine-valinamide ligand | Photophysical measurements | Evaluation of the photophysical properties of the corresponding Gd³⁺ complex | Provides comparative data for understanding the luminescence mechanism. | nih.gov |
Role in Biosynthetic Pathways and Natural Product Research
While this compound itself is primarily known as a synthetic building block, its constituent amino acid, L-valine, is a fundamental component in numerous biosynthetic pathways, particularly in the production of non-ribosomal peptides (NRPs) and other natural products. organic-biotechnology.comsemanticscholar.org Research into these pathways often involves the use of derivatized amino acids, including amides, for analytical purposes.
For example, in the study of proteusins, a family of ribosomally synthesized and post-translationally modified peptides (RiPPs), derivatization with reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) is used to determine the stereochemistry of the constituent amino acids after hydrolysis of the natural product. ethz.ch This is a critical step in the structural elucidation of new natural products and in understanding the enzymatic machinery of their biosynthetic pathways. acs.org
Similarly, in the investigation of pentaminomycins, which are non-ribosomal peptides, L-FDVA derivatization was used to confirm the presence and configuration of amino acid precursors recruited by the biosynthetic pathway. semanticscholar.org Although the direct incorporation of this compound into a natural product biosynthetic pathway is not documented, its use as an analytical tool and as a synthetic precursor for creating probes and inhibitors for these pathways is a relevant application. The study of fungicides has also led to the design of valinamide derivatives based on the structures of natural and synthetic bioactive compounds. nih.govresearchgate.net
Precursor in the Biosynthesis of Complex Molecules
This compound serves as a fundamental precursor in the laboratory-based synthesis of intricate molecules, most notably in the field of peptide chemistry. scientificlabs.co.uk Its structure, featuring a chiral center, an amine group, and a carboxamide, makes it an ideal starting material or intermediate for constructing larger, biologically active peptides and related compounds. chemimpex.com
In solution-phase peptide synthesis, this compound can be used to introduce a valine residue with a C-terminal amide. The amide group is a common feature in many naturally occurring peptide hormones and neurotransmitters, and its presence can significantly influence the peptide's biological activity, stability, and conformational properties. The hydrochloride salt form ensures improved solubility and stability for handling and storage. chemimpex.com
A significant application is observed in the synthesis of specialized chemical reagents used for analytical purposes. For instance, L-valinamide is a key component in the synthesis of Marfey's reagent variants, such as N-α-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA). acs.orgnottingham.ac.uk This chiral derivatizing agent is instrumental in the enantiomeric analysis of amino acids. acs.org In the study of polytheonamide A biosynthesis, a complex ribosomal peptide natural product, researchers used L-FDVA to derivatize amino acids from peptide hydrolysates. This allowed for the clear separation and identification of both L- and D-amino acids via chromatography, which was crucial for understanding the enzymatic processes involved in the peptide's maturation. acs.org
Furthermore, this compound is employed in the synthesis of chiral auxiliaries. researchgate.netacs.org Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction, after which they can be removed. wikipedia.org The inherent chirality of L-valinamide makes it a suitable candidate for creating these auxiliaries, which guide the formation of a specific enantiomer of a target molecule, a critical step in the synthesis of many pharmaceuticals. researchgate.netwikipedia.org
Table 1: Research Findings on this compound as a Biosynthetic Precursor
| Research Area | Specific Application | Finding | Reference |
|---|---|---|---|
| Peptide Synthesis | Introduction of a C-terminal valine amide | Utilized in solution-phase peptide synthesis to build peptide chains. | |
| Chiral Derivatizing Agents | Synthesis of N-α-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) | L-FDVA is used for the enantiomeric resolution of amino acids in complex samples. | acs.orgnottingham.ac.uk |
| Chiral Auxiliaries | Building block for new chiral auxiliaries | Used to create reagents that control stereoselectivity in asymmetric synthesis. | researchgate.netacs.org |
Involvement in Secondary Metabolite Characterization
The characterization of secondary metabolites—natural products not essential for the primary growth of an organism—is a complex field that often requires the determination of the absolute configuration of chiral centers within the molecule. remedypublications.com this compound plays a critical role in this process, primarily through its use in creating chiral derivatizing agents. researchgate.net
As mentioned previously, L-valinamide is a precursor to N-α-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA). acs.org This reagent is widely used for the stereochemical analysis of amino acids and other primary amines found in natural products. The process involves reacting the target analyte (e.g., an amino acid from a hydrolyzed natural peptide) with L-FDVA. This reaction forms a pair of diastereomers if the analyte is a racemate (containing both D and L forms). Because diastereomers have different physical properties, they can be separated and quantified using standard chromatographic techniques like high-performance liquid chromatography (HPLC). researchgate.net
This methodology is invaluable for:
Determining the enantiomeric composition of amino acids in novel peptides isolated from natural sources like fungi or bacteria. geomar.decsic.es
Elucidating biosynthetic pathways , as demonstrated in the study of the antibiotic polytheonamide A, where the presence of D-amino acids was confirmed through L-FDVA derivatization. acs.org This information helps researchers understand the unique enzymatic machinery that organisms use to produce complex secondary metabolites.
Verifying the stereochemical purity of synthetic peptides and other chiral molecules.
The use of L-valinamide-derived reagents provides a reliable and sensitive method for characterizing the intricate stereochemistry of secondary metabolites, which is often directly linked to their biological function. acs.orggeomar.de
Analytical Methodologies for L Valinamide Hydrochloride and Its Derivatives
Chromatographic Techniques
Chromatography is a fundamental tool for the separation and analysis of L-Valinamide hydrochloride. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most prominently used methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the quantitative analysis and purity assessment of this compound. scbt.comthermofisher.comthermofisher.com It offers high resolution and sensitivity, making it ideal for detecting and quantifying impurities.
Detailed Research Findings:
Purity Determination: Certificates of analysis for commercial this compound often report purity as determined by HPLC, with values typically exceeding 95% and often reaching as high as 99.52%. scbt.comthermofisher.comthermofisher.com
Chiral Separations: A significant application of HPLC in the context of L-Valinamide is in the separation of enantiomers. While direct analysis of this compound on a chiral stationary phase (CSP) is a common approach, derivatization with a chiral agent followed by separation on an achiral column is also a widely used strategy. nih.govresearchgate.netijrps.com For instance, L-Valinamide has been used as a chiral derivatizing agent itself to separate enantiomers of other compounds, such as gatifloxacin, on a reverse-phase column. nih.gov This highlights the importance of L-Valinamide in chiral chromatography.
Method Development: The development of a robust HPLC method involves the careful selection of the column, mobile phase, and detector. For chiral separations, polysaccharide-based CSPs are frequently employed. science.gov In cases of derivatization, the reaction must be quantitative and not induce racemization. The resulting diastereomers can then be separated on common stationary phases like C18. nih.govresearchgate.net
Table 1: HPLC Purity Data for this compound
| Lot Number | Purity by HPLC (%) | Reference |
| X30F051 | 99.52 | thermofisher.com |
| T12E050 | 99.52 | thermofisher.com |
| Not Specified | 99.52 | scbt.com |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions involving this compound. wordpress.comijcrt.orgscientificlabs.co.uk It allows for the qualitative assessment of the consumption of starting materials and the formation of products. msu.eduyoutube.com
Detailed Research Findings:
Reaction Progress: By spotting the reaction mixture on a TLC plate at different time intervals, one can observe the appearance of the product spot and the disappearance of the reactant spot. msu.eduyoutube.com This is crucial for determining the optimal reaction time and conditions.
Solvent System Selection: The choice of the eluting solvent system is critical for achieving good separation of the components. msu.edu For polar compounds like amino acid derivatives, a relatively polar solvent system is typically required. msu.edu The polarity of the solvent mixture is adjusted to achieve an optimal retention factor (Rf) for the compounds of interest, ideally around 0.5 for the starting material to allow for clear separation from the product. msu.eduresearchgate.netresearchgate.net
Visualization: Since this compound and its immediate derivatives are often not colored, visualization on the TLC plate is commonly achieved by viewing under UV light (typically at 254 nm) if the compounds are UV-active, or by staining with a suitable reagent. wordpress.com
Enantiomeric Resolution: TLC can also be employed for the separation of amino acid enantiomers after derivatization with a chiral reagent, such as 1-fluoro-2,4-dinitrophenyl-5-L-valinamide (FDNP-L-Val-NH2). researchgate.net
Spectroscopic Techniques
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. nih.gov It provides detailed information about the carbon-hydrogen framework of the molecule.
Detailed Research Findings:
¹H NMR: The proton NMR spectrum of this compound would show distinct signals corresponding to the different types of protons in the molecule, such as those of the methine (CH), methyl (CH₃), and amine (NH₂) groups. nih.govhmdb.ca The chemical shifts, splitting patterns (multiplicity), and integration of these signals are used to confirm the structure. For comparison, the related compound L-Valine methyl ester hydrochloride exhibits characteristic proton signals. chemicalbook.com Similarly, L-Alaninamide hydrochloride shows specific proton resonances. chemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. nih.gov Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbonyl carbon, the alpha-carbon, and the carbons of the isopropyl group are diagnostic. hmdb.ca For example, in L-Valine, the carbonyl carbon appears at a distinct chemical shift. chemicalbook.com The spectrum of L-Valine methyl ester hydrochloride also shows characteristic carbon signals. chemicalbook.com
Table 2: Representative NMR Data for Related Compounds
| Compound | Nucleus | Key Chemical Shifts (ppm) | Reference |
| L-Valine | ¹H | Signals for α-H, β-H, and γ-CH₃ protons | hmdb.ca |
| L-Valine | ¹³C | Signals for C=O, Cα, Cβ, and Cγ carbons | hmdb.cachemicalbook.com |
| L-Valine methyl ester hydrochloride | ¹H | Characteristic signals for the ester and amino acid backbone | chemicalbook.com |
| L-Valine methyl ester hydrochloride | ¹³C | Characteristic signals for the ester and amino acid backbone | chemicalbook.com |
Mass Spectrometry (MS) and LC-MS/MS
Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation patterns. nih.gov When coupled with liquid chromatography (LC-MS/MS), it becomes a highly sensitive and selective analytical technique.
Detailed Research Findings:
Molecular Weight Confirmation: The exact mass of this compound can be precisely determined using high-resolution mass spectrometry, which should correspond to its calculated monoisotopic mass of 152.0716407 Da. nih.gov
Structural Analysis: In research, LC-MS/MS is used to characterize complex biological molecules. For example, the absolute configuration of amino acids in peptides has been determined by HPLC analysis of their Nα-(2,4-dinitro-5-fluorphenyl)-L-valinamide (FDVA) derivatives, with detection by mass spectrometry. This demonstrates the utility of L-Valinamide derivatives in sensitive analytical methods.
Hyphenation: The coupling of TLC with mass spectrometry (TLC-MS) is an emerging technique that allows for the analysis of complex samples with minimal preparation. scientificlabs.co.uk
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. nih.govcurtin.edu.au
Detailed Research Findings:
Functional Group Identification: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups. scbt.comthermofisher.comthermofisher.com These include the N-H stretching vibrations of the primary amine and amide groups, the C=O stretching of the amide carbonyl group, and C-H stretching and bending vibrations of the alkyl groups. nih.gov The presence of the hydrochloride salt will also influence the spectrum, particularly the amine stretching region.
Structural Studies: In a study of a valinamide (B3267577) ester amide of squaric acid, IR spectroscopy, in conjunction with X-ray diffraction, was used to analyze the hydrogen bonding interactions within the crystal structure. researchgate.net The N-H...O hydrogen bonds involving the valinamide nitrogen atoms and the amide carbonyl oxygen were specifically identified. researchgate.net
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |
| Amine (NH₃⁺) | N-H Stretch | Broad, ~3000-2800 | nih.govchemicalbook.com |
| Amide (NH₂) | N-H Stretch | ~3400-3200 | nih.gov |
| Amide | C=O Stretch (Amide I) | ~1680-1630 | nih.gov |
| Amide | N-H Bend (Amide II) | ~1640-1550 | nih.gov |
| Alkyl (C-H) | C-H Stretch | ~2960-2850 | nih.gov |
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used in the analysis of this compound, primarily for detection following chromatographic separation. The intrinsic UV absorbance of underivatized L-Valinamide is limited, with a UV cutoff edge typical of amino acids around 200 nm. researchgate.net This makes direct quantification in complex matrices challenging.
However, its utility is significantly enhanced through derivatization. When L-Valinamide is derivatized using reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), the resulting molecule incorporates a strongly chromophoric 2,4-dinitrophenyl group. akjournals.comuzh.ch This modification allows for highly sensitive detection of the diastereomeric derivatives using a UV-Vis detector, typically set at a wavelength of 340 nm. uzh.chacs.org This approach transforms UV-Vis spectroscopy into a powerful quantitative tool for L-Valinamide analysis.
Furthermore, studies on L-valine hydrochloride monohydrate (VHM) have explored its photoluminescence properties. When excited with light at 300 nm, VHM exhibits a distinct, high-intensity emission peak at 421 nm, corresponding to violet light emission. researchgate.net
| Property | Wavelength (nm) | Method |
| Detection Wavelength (Derivatized) | 340 | HPLC with UV-Vis Detector |
| Excitation Wavelength | 300 | Photoluminescence Spectroscopy |
| Emission Wavelength | 421 | Photoluminescence Spectroscopy |
| UV Cutoff (Underivatized) | ~200 | UV-Vis Spectroscopy |
Advanced Derivatization for Enhanced Analytical Resolution
To overcome the challenges of analyzing and separating chiral compounds like this compound, advanced derivatization techniques are employed. These methods involve reacting the primary amino group of the molecule with a chiral derivatizing agent (CDA). This reaction converts the enantiomeric L-Valinamide into a pair of diastereomers. Since diastereomers have different physical properties, they can be readily separated using standard achiral chromatographic techniques, such as reverse-phase HPLC. uzh.chresearchgate.net
The most prominent advantage of this indirect approach is the ability to determine the absolute configuration and enantiomeric purity of the amino acid amide without requiring a chiral stationary phase for chromatography. uzh.chmdpi.com
Marfey's Method and its Analogs for Chiral Analysis
Marfey's method, first reported in 1984, is a cornerstone of chiral amino acid analysis and is highly applicable to L-Valinamide. mdpi.comnih.gov The classic Marfey's reagent is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDNP-L-Ala-NH₂ or L-FDAA). researchgate.netnih.gov The method involves a straightforward, pre-column derivatization process. researchgate.net
The primary amino group of L-Valinamide reacts with Marfey's reagent, typically under mild heating (e.g., 40°C) in a slightly alkaline solution (e.g., sodium bicarbonate), to form a stable diastereomeric derivative. acs.orgresearchgate.net The resulting L-FDAA-L-Valinamide can then be separated from its corresponding D-enantiomer derivative (L-FDAA-D-Valinamide) using reverse-phase HPLC and detected via UV-Vis at 340 nm. acs.orgmdpi.com
To improve resolution and tailor the analysis for specific needs, several analogs of Marfey's reagent have been developed. researchgate.netnih.gov These variants are synthesized by substituting the L-alanine amide in the original reagent with other L- or D-amino acid amides. This alters the hydrophobicity and steric properties of the resulting diastereomers, which can optimize their chromatographic separation. akjournals.comnih.gov
| Reagent Name | Abbreviation | Chiral Auxiliary |
| Marfey's Reagent | L-FDAA / FDNP-L-Ala-NH₂ | L-Alanine amide |
| Marfey's Reagent Analog | FDNP-L-Val-NH₂ | L-Valine amide |
| Marfey's Reagent Analog | FDNP-L-Leu-NH₂ | L-Leucine amide |
| Marfey's Reagent Analog | FDNP-L-Pro-NH₂ | L-Proline amide |
| Advanced Marfey's Reagent | L-FDLA | L-Leucine amide |
Purity and Quality Control Methodologies
Ensuring the purity and quality of this compound is critical, and this is achieved through a combination of modern and classical analytical methods. High-Performance Liquid Chromatography (HPLC) is frequently cited in certificates of analysis as the method for determining purity, with values typically expected to be above 98%. scbt.comchemscene.comthermofisher.com Alongside chromatography, titration and optical rotation serve as essential quality control methodologies. nihs.go.jpdrawellanalytical.com
Titration Analysis
Titration is a classic and robust method for determining the purity or assay of this compound. Two primary approaches can be used:
Acid-Base Titration in Aqueous Media : As a hydrochloride salt, the compound can be accurately quantified by titration with a standardized strong base, such as sodium hydroxide. The base neutralizes the hydrochloric acid salt, and the endpoint can be detected using a colorimetric indicator or potentiometrically.
Non-Aqueous Titration : For assaying the amino acid component itself, non-aqueous titration is often employed. A common method involves dissolving the sample in a non-aqueous solvent like formic acid and acetic acid and titrating with a standardized solution of a strong acid, such as 0.1 M perchloric acid. nihs.go.jp The endpoint is determined potentiometrically. nihs.go.jp
In both cases, the percentage purity is calculated by comparing the amount of titrant consumed to the theoretical amount for a pure sample. youtube.com The titrant itself must be standardized against a primary standard, a highly pure and stable compound, to ensure accurate results. ncert.nic.inbasicmedicalkey.com
Optical Rotation Measurements
Optical rotation is a critical quality control parameter for chiral molecules like this compound. It is a non-destructive technique that measures the extent to which a substance rotates the plane of polarized light. anton-paar.com This measurement serves two key purposes:
Identity Confirmation : It confirms that the compound is the correct enantiomer (the L-form), as the D-enantiomer would rotate light in the opposite direction. anton-paar.com
Chiral Purity : The specific rotation is highly sensitive to the presence of the opposite enantiomer (the distomer) or other optically active impurities. drawellanalytical.com A value outside the specified range can indicate contamination or racemization. drawellanalytical.com
The specific rotation ([α]) is measured under defined conditions of temperature, light wavelength (typically the sodium D-line at 589 nm), concentration, and solvent. For this compound, the measurement is usually performed in water. aksci.com
| Parameter | Reported Value | Conditions | Source(s) |
| Specific Rotation | +25.8° | c = 1 in H₂O, at 25°C | , |
| Specific Rotation | +24.0° to +30.0° | c = 1 in H₂O | , aksci.com |
Future Directions and Emerging Research Avenues
Exploration of Novel Valinamide-Containing Bioactive Compounds
The inherent bioactivity of amino acid derivatives makes the valinamide (B3267577) structure a promising starting point for the discovery of new drugs. Researchers are actively incorporating the valinamide moiety into larger molecules to create novel compounds with a range of therapeutic effects, particularly in oncology and virology.
Anticancer Research
In the realm of oncology, L-valinamide derivatives are being investigated for their potential as anticancer agents. nih.gov One area of focus is the development of compounds that can disrupt microtubule polymerization, a critical process in cell division. researchgate.net A notable example is the synthetic analogue of hemiasterlin, known as HTI-286 (N,β,β-Trimethyl-l-phenylalanyl-N1-[(1S,2E)-3-carboxy-1-isopropylbut-2-enyl]-N1,3-dimethyl-l-valinamide), which has demonstrated significant antitumor activity in preclinical models. researchgate.netescholarship.org This compound and its analogues are of particular interest because they have shown efficacy against tumor cells that are resistant to other microtubule agents like paclitaxel (B517696). researchgate.netescholarship.org
Another approach involves conjugating the valinamide structure to known cytotoxic agents. For instance, L-Valinamide derivatives containing a nitrosoamino carbonyl group have shown potential as anticancer agents by activating cellular pathways that lead to cell death in cancer cells. nih.gov The functional groups attached to the valinamide backbone are critical for their biological activity, which can include the alkylation of DNA, leading to cell cycle arrest or apoptosis. nih.gov
Antiviral Research
The valinamide motif is also a key component in the design of antiviral drugs, particularly HIV protease inhibitors. Ritonavir, an L-valine derivative, is a potent inhibitor of the HIV protease and is used to boost the efficacy of other antiretroviral drugs. mdpi.com Research continues into developing new valinamide-containing protease inhibitors to combat drug-resistant HIV strains. rsc.org For example, darunavir (B192927) derivatives incorporating valinamide have been synthesized and evaluated for their inhibitory activity against HIV protease. nih.gov
Furthermore, the application of valinamide derivatives extends to other viruses. Flavone derivatives that include a carboxamide fragment with L-valine have been synthesized and tested for their activity against the Tobacco Mosaic Virus (TMV). researchgate.net While some L-valine derivatives in this specific study did not show high anti-TMV activity, the broader strategy of modifying natural products with amino acid amides remains a viable path for discovering new antiviral agents. researchgate.net
Table 1: Examples of Bioactive Valinamide-Containing Compounds
| Compound Class | Example Compound/Derivative | Therapeutic Area | Mechanism of Action (if known) | Citation(s) |
| Anticancer Agents | HTI-286 | Oncology | Microtubule depolymerization | researchgate.netescholarship.org |
| L-Valinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-N(sup 6)-formyl-L-lysyl-L-prolyl- | Oncology | DNA alkylation, induction of cytotoxic pathways | nih.gov | |
| Antiviral Agents | Ritonavir | HIV/AIDS | HIV Protease Inhibition | mdpi.com |
| Darunavir-valinamide derivatives | HIV/AIDS | HIV Protease Inhibition | nih.gov | |
| Flavone derivatives with L-valine | Plant Virology | Inhibition of Tobacco Mosaic Virus (TMV) | researchgate.net |
Development of Targeted Drug Delivery Systems Utilizing Valinamide Motifs
The development of targeted drug delivery systems aims to increase the therapeutic efficacy of drugs while minimizing off-target side effects. The valinamide motif is being explored as a component in these systems due to its recognition by amino acid transporters, which are often overexpressed in cancer cells.
A key strategy is the creation of prodrugs, where a pharmacologically active agent is chemically modified to alter its pharmacokinetic properties. researchgate.net A doxorubicin-valine amide prodrug has been synthesized, demonstrating enhanced cellular uptake in amino acid transporter-positive breast cancer cells compared to doxorubicin (B1662922) alone. researchgate.net This suggests that conjugating drugs to valine amide can facilitate their entry into cancer cells via transporters like the L-type amino acid transporter 1 (LAT1). researchgate.net
Another emerging area is the use of valinamide-modified nanocarriers. Researchers have developed a nanomicelle drug delivery system modified with L-valine for ocular drug delivery. nih.gov This system showed prolonged retention time on the ocular surface and enhanced corneal permeation. nih.gov The L-valine modification is thought to facilitate uptake through peptide transporters (PepT1) on corneal epithelial cells. nih.gov Such systems could be adapted for targeted delivery to other tissues that express specific amino acid or peptide transporters.
Table 2: Valinamide Motifs in Targeted Drug Delivery
| Delivery System | Drug/Molecule Delivered | Target/Application | Proposed Mechanism of Targeting | Citation(s) |
| Prodrug | Doxorubicin-Valine Amide | Breast Cancer | Enhanced uptake via amino acid transporters (e.g., LAT1) | researchgate.net |
| Nanomicelles | Baicalin | Ocular Surface Diseases | Enhanced uptake via peptide transporters (e.g., PepT1) | nih.gov |
Enzyme Engineering and Biocatalysis for Valinamide Synthesis
The synthesis of L-valinamide and its derivatives is crucial for their development as therapeutics and research tools. While traditional chemical synthesis methods exist, there is a growing interest in enzymatic and biocatalytic approaches to improve sustainability, efficiency, and stereoselectivity.
Enzyme engineering and biocatalysis offer greener alternatives to conventional chemical synthesis. ucl.ac.uk Lipases, for example, have been shown to be effective biocatalysts for amide bond formation in organic solvents. mdpi.com The use of enzymes like Candida antarctica lipase (B570770) B (CALB) allows for the direct amidation of carboxylic acids with amines under mild conditions, which could be applied to the synthesis of valinamide derivatives. mdpi.com
The development of chemoenzymatic strategies, which combine enzymatic reactions with chemical steps, is also a promising avenue. nih.gov This approach can be used to produce complex molecules with high stereoselectivity. For instance, a one-pot sequential chemoenzymatic method has been developed to convert amides into enantiomerically enriched alcohols, showcasing the potential of combining chemical and biological catalysis. nih.gov The synthesis of peptides starting from L-valinamide has been achieved through both stepwise synthesis and fragment condensation, highlighting the utility of L-valinamide as a building block in chemoenzymatic processes. researchgate.net
Furthermore, enzyme engineering can be employed to create novel enzymes with desired properties for synthesizing noncanonical amino acids and their derivatives. nih.gov By modifying the active sites of existing enzymes, researchers can expand their substrate scope and improve their catalytic efficiency for the production of specific valinamide-based compounds. nih.gov
Computational Approaches for Rational Design of Valinamide Derivatives
Computational modeling and in silico design are becoming indispensable tools in modern drug discovery and development. These approaches enable the rational design of novel molecules with desired properties, saving time and resources compared to traditional trial-and-error methods.
Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are used to understand how the chemical structure of a molecule relates to its biological activity. frontiersin.org By analyzing the SAR of a series of valinamide derivatives, researchers can identify the key structural features responsible for their therapeutic effects. issuu.com This information can then be used to design new analogues with improved potency and selectivity. researchgate.net For example, computational modeling has been instrumental in the design of analogues of the fungicidal natural products crocacins, which share structural similarities with some valinamide derivatives. nih.gov
Molecular docking simulations can predict how a ligand, such as a valinamide derivative, will bind to the active site of a target protein. frontiersin.org This allows for the in silico screening of large compound libraries to identify potential drug candidates. mdpi.com For instance, molecular docking has been used to design peptide inhibitors of BACE-1, an enzyme implicated in Alzheimer's disease, based on sequences that could incorporate valine residues. frontiersin.org
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, helping to assess the stability of ligand-protein complexes. mdpi.com By combining these computational techniques, researchers can rationally design novel valinamide derivatives with optimized binding affinities and pharmacokinetic properties for a wide range of therapeutic targets.
Q & A
Basic: What are the recommended storage conditions for L-Valinamide hydrochloride to ensure stability?
Answer:
this compound should be stored in airtight glass containers protected from light, in a cool (preferably below 25°C), well-ventilated area. Ensure compatibility with storage materials (e.g., avoid reactive metals) and separate from strong oxidizers . For long-term stability, monitor humidity using desiccants and conduct periodic purity checks via HPLC or NMR.
Advanced: How can researchers resolve discrepancies in reported solubility data (e.g., water-soluble vs. insoluble)?
Answer:
Discrepancies may arise from differences in purity grades , crystalline polymorphs, or experimental conditions. To resolve:
- Perform solubility tests under controlled temperature, pH, and ionic strength using gravimetric or spectroscopic methods.
- Characterize polymorphs via X-ray diffraction (XRD) and thermal analysis (DSC/TGA).
- Validate results against certified reference standards and document solvent preparation protocols (e.g., degassing, filtration) .
Basic: What personal protective equipment (PPE) is required for safe handling?
Answer:
Use chemical-resistant gloves (e.g., nitrile, JIS T 8116-certified), dust masks (JIS T 8151), and safety goggles (JIS T 8147). Wear long-sleeved lab coats and ensure local exhaust ventilation to minimize inhalation of airborne particles. Emergency eyewash stations and safety showers must be accessible .
Advanced: What methodological approaches are recommended for characterizing thermal decomposition products?
Answer:
- Use thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) or FTIR to identify gaseous byproducts (e.g., HCl, CO, CO₂, NOₓ) .
- Conduct isothermal stability studies at elevated temperatures (e.g., 40–60°C) and analyze residues via HPLC-UV or LC-MS for degradation products.
- Compare decomposition profiles with accelerated stability guidelines (ICH Q1A).
Basic: How should accidental spills be managed in laboratory settings?
Answer:
- Contain spills using inert absorbents (e.g., silica gel) and avoid dust generation.
- Collect residues in sealed containers labeled as hazardous waste.
- Decontaminate surfaces with water and mild detergent, followed by ethanol rinsing. Document incidents and review engineering controls (e.g., fume hood efficacy) .
Advanced: How to design cytotoxicity assays for this compound given limited toxicological data?
Answer:
- Use in vitro models (e.g., HepG2 cells) with MTT or LDH assays to assess cell viability.
- Include positive controls (e.g., cisplatin) and test a concentration range (1–100 µM) with 24–72 hr exposure.
- Follow OECD Guidelines 129 (cytotoxicity) and validate results with flow cytometry for apoptosis/necrosis markers.
- Pre-screen for endotoxin contamination if using cell-based systems .
Basic: What analytical techniques are suitable for purity verification?
Answer:
- HPLC-UV (C18 column, 210 nm detection) with a mobile phase of acetonitrile/water (+0.1% TFA).
- 1H/13C NMR (D₂O or DMSO-d6) to confirm structural integrity.
- Elemental analysis (C, H, N, Cl) to validate stoichiometry .
Advanced: How to investigate photostability under experimental light exposure?
Answer:
- Expose samples to controlled UV/Vis light (e.g., ICH Q1B conditions: 1.2 million lux-hours) in quartz cuvettes.
- Monitor degradation kinetics via HPLC-UV and quantify photoproducts using high-resolution MS.
- Include dark controls and calculate degradation rate constants. Use actinometry to standardize light dose .
Basic: What are the compatibility considerations for this compound in reaction mixtures?
Answer:
Avoid strong oxidizers (e.g., peroxides, chlorates) and reactive metals (e.g., sodium). Test compatibility with solvents (e.g., DMSO, ethanol) using small-scale reactions (1–5 mg) under inert atmospheres. Monitor for color changes or gas evolution .
Advanced: How to address batch-to-batch variability in synthetic protocols?
Answer:
- Standardize reaction parameters (e.g., pH, temperature, stoichiometry) using design of experiments (DoE) .
- Characterize impurities via LC-MS/MS and optimize purification (e.g., recrystallization solvents, gradient elution).
- Implement QC thresholds (e.g., ≤0.5% impurities by area normalization) and validate with inter-laboratory comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
